Synthetic Utility: Proven as a Commercially Viable Starting Material in Total Synthesis
3-Formyl-1-(phenylsulphonyl)-1H-indole has been explicitly and successfully utilized as the commercially available starting point for the concise total synthesis of the complex alkaloid (±)-pseudotabersonine [1]. This peer-reviewed publication demonstrates its proven utility in a demanding multi-step sequence (Mannich-type coupling, double ring-closing metathesis), a validation of its robustness and synthetic value that is absent for many other indole aldehydes.
| Evidence Dimension | Validation as a Starting Material in a Total Synthesis |
|---|---|
| Target Compound Data | Successfully used in a published, multi-step total synthesis of (±)-pseudotabersonine [1]. |
| Comparator Or Baseline | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, Indole-3-carboxaldehyde, 1-Methylindole-3-carboxaldehyde |
| Quantified Difference | While the 2-carbaldehyde isomer is a 'useful synthetic intermediate' [2], and other indole aldehydes are widely used, the specific and successful application of 3-Formyl-1-(phenylsulphonyl)-1H-indole in a published total synthesis of this complexity provides a unique, high-impact benchmark of its reliability. |
| Conditions | Multi-step total synthesis from a commercially available starting material (Organic Letters, 2010). |
Why This Matters
For procurement, a compound validated in a peer-reviewed total synthesis offers a higher degree of confidence in its reactivity and reliability compared to an untested analog, directly reducing the risk of project failure.
- [1] Cheng, B., et al. (2010). Concise total synthesis of (+/-)-pseudotabersonine via double ring-closing metathesis strategy. Organic Letters, 12(16), 3622-3625. PMID: 20704405. View Source
- [2] Pineda, L. W., Ferllini, N., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(4), x220401. DOI: 10.1107/S2414314622004011. View Source
